2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a pent-3-yn-1-ylamine. One common method involves the use of a thiazole-4-carboxylic acid derivative, which is reacted with pent-3-yn-1-ylamine under appropriate conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or as a precursor for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Pent-3-yn-1-yl)amino]benzoic acid: This compound has a similar structure but features a benzoic acid moiety instead of a thiazole ring.
1,2,3-Triazole derivatives: These compounds share the alkyne functionality and are known for their diverse biological activities.
Uniqueness
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a pent-3-yn-1-ylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-2-3-4-5-10-9-11-7(6-14-9)8(12)13/h6H,4-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ODNIWGLMMKOSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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